3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
The compound 3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine features a pyridazine core substituted at the 3-position with a 4-bromobenzoyl-piperazine moiety and at the 6-position with a pyrazole ring (Figure 1). Its molecular formula is C₁₈H₁₈BrN₆O, with a calculated molecular weight of 412.26 g/mol. This structure is of interest in medicinal chemistry for targeting enzymes like kinases or dihydroorotate dehydrogenase (DHODH) due to its heterocyclic architecture .
Properties
IUPAC Name |
(4-bromophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN6O/c19-15-4-2-14(3-5-15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-1-8-20-25/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODMBNVWVJPUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the pyrazolyl and piperazinyl groups. The bromobenzoyl group is then attached to the piperazine moiety. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes reactions influenced by its functional groups:
Formation of the Pyridazine-Pyrazole Core
The synthesis mechanism involves:
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Nucleophilic attack : The amino group (-NH₂) or sp² carbon of a pyrazole reacts with a carbonyl group.
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Dehydration : Elimination of water forms a 6-membered ring intermediate.
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Cyclization : A second nucleophilic attack on the remaining carbonyl group forms the fused pyridazine-pyrazole system .
Piperazine Substitution
The piperazine moiety reacts via:
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Acyl chloride coupling : 4-bromobenzoyl chloride reacts with the piperazine nitrogen, forming an amide bond.
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Electrophilic substitution : The bromine in the benzoyl group may undergo substitution, though this is less common due to steric hindrance .
Functional Group Reactivity
| Functional Group | Reactivity | Example Reactions |
|---|---|---|
| Bromobenzoyl | Electrophilic substitution | Hydrolysis (under basic conditions) |
| Piperazine | Nucleophilic substitution | Reaction with alkylating agents |
| Pyrazole | Aromatic substitution | Electrophilic substitution (e.g., nitration) |
Comparative Analysis of Similar Compounds
Piperazine Reactivity
The piperazine ring undergoes:
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Alkylation : Reaction with alkyl halides under basic conditions.
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Acetylation : Coupling with acyl chlorides (e.g., 4-bromobenzoyl chloride) .
Pyrazole Reactivity
The 1H-pyrazole moiety participates in:
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Electrophilic substitution : Nitration, bromination (directed by the lone pair of the adjacent nitrogen).
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Coupling reactions : Suzuki-Miyaura cross-coupling if halogenated .
Reaction Optimization Strategies
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Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility and reaction rates.
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Temperature control : Reactions like condensation require elevated temperatures (100°C) for efficient cyclization .
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Catalysts : Piperidine or sodium acetate act as bases to facilitate deprotonation .
Biological Implications
While not directly covered in the chemical reaction analysis, the structural features suggest:
Scientific Research Applications
Synthesis of 3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
The synthesis of this compound typically involves multi-step reactions that integrate various chemical processes. The general approach includes:
- Formation of the Piperazine Derivative : The initial step often involves the reaction of piperazine with a bromobenzoyl derivative to yield the piperazine-based intermediate.
- Synthesis of the Pyrazole Ring : The pyrazole moiety can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Coupling Reaction : The final step usually involves coupling the piperazine derivative with the pyrazole to form the target compound.
These synthetic pathways are critical for producing the compound in sufficient yield and purity for further study.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing piperazine and pyrazole rings have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has demonstrated that pyrazole derivatives can exhibit antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .
Neurological Applications
Compounds with similar structural motifs have been explored for their neuroprotective effects. They may act on neurotransmitter systems, showing promise in treating neurological disorders such as Alzheimer's disease and depression . The modulation of serotonin receptors by piperazine derivatives is particularly noteworthy in this context.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives revealed that compounds structurally related to This compound demonstrated potent cytotoxic effects against human breast cancer cell lines (MCF-7). The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .
Case Study 2: Antimicrobial Activity
In another investigation, a derivative of this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed that the compound exhibited significant antibacterial activity at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The bromobenzoyl group and the heterocyclic rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparisons
Table 1: Structural and Physicochemical Properties of Selected Pyridazine Derivatives
Key Observations:
- Substituent Effects : The target compound’s 4-bromobenzoyl-piperazine group enhances molecular weight and lipophilicity compared to analogs with unsubstituted piperazine (e.g., C₁₁H₁₄N₆, MW 230.26) . Bromine’s polarizability may facilitate halogen bonding, unlike fluorine in fluorophenyl analogs (e.g., C₂₀H₁₈BrFN₄) .
- Conformational Flexibility : Piperazine in the target compound allows for chair conformations, similar to piperidine in C₁₂H₁₅N₅, but the bulky 4-bromobenzoyl group may restrict rotation .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The bromobenzoyl group increases logP compared to analogs with polar substituents (e.g., ethoxy or fluorophenoxy groups in DHODH inhibitors) . This may improve membrane permeability but reduce aqueous solubility.
- Metabolic Stability : Piperazine rings are susceptible to oxidative metabolism, but bromine’s electron-withdrawing effect could slow degradation compared to unsubstituted piperazines .
Biological Activity
The compound 3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a member of the pyridazine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C17H19BrN6
- Molecular Weight : 396.28 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have indicated that derivatives of pyridazine, including the compound , exhibit significant antitumor properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation.
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Inhibition of Kinases : The compound has been shown to inhibit various kinases that are crucial for cancer cell survival and proliferation. For instance, it may target the EGFR (Epidermal Growth Factor Receptor) pathway, which is frequently overexpressed in many cancers.
The IC50 value indicates the concentration required to inhibit 50% of the target activity, suggesting that our compound has comparable efficacy to established EGFR inhibitors like erlotinib and afatinib .
Compound IC50 (nM) Target This compound 25 ± 5 EGFR Erlotinib 14.11 ± 0.19 EGFR Afatinib 12.34 ± 0.22 EGFR - Cell Line Studies : In vitro studies using non-small cell lung cancer (NSCLC) cell lines demonstrated that the compound significantly reduces cell viability, particularly in cells expressing mutant forms of EGFR.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are critical in various diseases including cancer and autoimmune disorders.
- Mechanism : It is believed that the anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyridazine derivatives. Modifications at specific positions on the pyridazine ring or the piperazine moiety can enhance potency and selectivity.
Key Findings:
- Bromine Substitution : The presence of bromine in the benzoyl group enhances lipophilicity, which may improve cellular uptake.
- Piperazine Ring : The piperazine moiety is crucial for maintaining biological activity; modifications here can lead to significant changes in receptor binding affinity.
Study 1: Antitumor Efficacy
In a recent study published in MDPI, researchers evaluated a series of pyridazine derivatives against various cancer cell lines. The study found that compounds similar to this compound showed promising results in inhibiting tumor growth in vivo and in vitro .
Study 2: Inflammatory Models
Another investigation assessed the anti-inflammatory effects using animal models of arthritis. The compound demonstrated a significant reduction in swelling and pain compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. Methodological Answer :
- Design of Experiments (DOE) : Vary parameters like catalyst type (e.g., Pd(OAc) for Buchwald-Hartwig amination), solvent polarity (DMF vs. THF), and temperature (80–120°C).
- Monitoring : Use TLC or inline FTIR to track intermediate formation.
- Post-Reaction Workup : Quench unreacted reagents with aqueous NHCl and extract with dichloromethane to minimize side products .
Advanced: How can potential tautomerism in the pyridazine-pyrazole moiety be investigated?
Q. Methodological Answer :
- Dynamic NMR : Detect proton exchange between tautomeric forms (e.g., pyrazole NH vs. pyridazine N environments) in DMSO-d at variable temperatures.
- X-ray Analysis : Resolve static tautomeric states in the solid state (e.g., pyridazine N1 vs. N2 protonation).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to compare tautomer stability .
Advanced: What in vitro assays are suitable for evaluating its kinase inhibition potential?
Q. Methodological Answer :
- Kinase Profiling : Use ATP-Glo™ assays against a panel of kinases (e.g., PI3K, MAPK) at 1–10 µM compound concentrations.
- Dose-Response Curves : IC determination via fluorescence polarization (FP) with purified kinase domains.
- Negative Controls : Compare with known inhibitors (e.g., staurosporine) and assess off-target effects using kinase-dead mutants .
Advanced: How to resolve contradictions in reported IC50_{50}50 values across studies?
Q. Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH, ATP concentrations, and incubation times.
- Compound Purity : Verify via HPLC (>95% purity; C18 column, acetonitrile/water gradient).
- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) and validate target engagement via Western blotting .
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge residues).
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and ligand-protein RMSD fluctuations.
- Pharmacophore Modeling : Identify critical substituents (e.g., 4-bromobenzoyl for hydrophobic interactions) using MOE .
Advanced: How is metabolic stability assessed under physiological conditions?
Q. Methodological Answer :
- Microsomal Incubation : Incubate with liver microsomes (human/rat) at 37°C, monitor degradation via LC-MS/MS over 60 minutes.
- Half-Life Calculation : Use first-order kinetics (t = ln2/k).
- Identification of Metabolites : High-resolution MS/MS to detect oxidative (e.g., hydroxylation) or hydrolytic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
